Songoramine

概要

説明

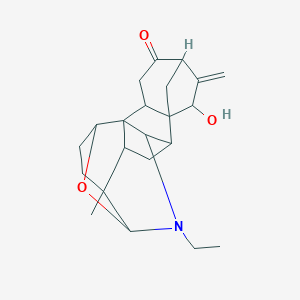

Songoramine is a diterpenoid alkaloid that was first isolated from the roots of Aconitum szechenyianum Gay . It belongs to the napelline skeletal class of diterpenoid alkaloids and has the molecular formula C22H29NO3 . This compound is known for its complex molecular structure, which includes multiple six-membered and five-membered rings . This compound has been studied for its potential medicinal properties, particularly in traditional Chinese medicine for the treatment of pain, inflammation, and certain neuronal disorders .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of songoramine typically involves the extraction from natural sources, specifically the roots of Aconitum szechenyianum Gay . The process begins with the collection and drying of the roots, followed by wetting with ammonium hydroxide solution. The wetted roots are then refluxed with chloroform to extract the alkaloids . The chloroform-soluble portion is acidified with hydrochloric acid to isolate this compound .

Industrial Production Methods: the extraction process can be scaled up by increasing the quantities of reagents and solvents used in the laboratory preparation method .

化学反応の分析

Types of Reactions: Songoramine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a platinum catalyst.

Substitution: Substitution reactions involving this compound often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

科学的研究の応用

Chemical Properties and Mechanism of Action

Songoramine is classified as a C20-diterpenoid alkaloid, characterized by a complex hexacyclic structure. Its primary mechanism of action involves interactions with G protein-coupled receptors (GPCRs), which play critical roles in various physiological responses. Specifically, it has been shown to act as a non-competitive antagonist at the gamma-aminobutyric acid (GABA) A receptor, influencing neuronal activity and potentially contributing to its analgesic and anti-inflammatory effects .

Neurological Effects

Research indicates that this compound may exert anxiolytic effects by modulating GABAergic neurotransmission. In vivo studies demonstrated that local application of this compound inhibited neuronal firing in specific brain regions, suggesting its potential utility in treating anxiety disorders . Additionally, its interaction with GABA receptors could enhance cognitive functions, although further studies are needed to clarify these effects.

Cardiovascular Applications

This compound has been implicated in the management of cardiac arrhythmias due to its ability to modulate calcium channels and cytokine expression. This suggests potential therapeutic roles in inflammatory cardiovascular diseases . The compound's pharmacokinetic properties allow it to cross the blood-brain barrier effectively, enhancing its relevance in central nervous system applications .

Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory effects, which are crucial for conditions characterized by excessive inflammation. It has been shown to inhibit pro-inflammatory cytokines and may serve as a therapeutic agent for inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the effects of this compound in various experimental models:

- Anxiety-like Behavior : A study involving male Long–Evans rats assessed the anxiolytic potential of this compound using the elevated zero maze paradigm. The results indicated that doses ranging from 1.0 to 3.0 mg/kg significantly reduced anxiety-like behaviors compared to control groups treated with vehicle solutions .

- Neuronal Activity : Electrophysiological experiments demonstrated that this compound effectively inhibited spontaneous neuronal firing in hippocampal slices, further supporting its role as a GABA A receptor antagonist . This finding aligns with the observed behavioral outcomes related to anxiety.

- Cardiac Function : Research highlighted this compound's effects on cardiac tissues, where it demonstrated protective qualities against arrhythmias induced by inflammatory stimuli. This suggests a dual role in both central and peripheral systems .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Neurological Effects | GABA A receptor modulation | Anxiolytic effects observed in rat models |

| Cardiovascular Health | Modulation of calcium channels and cytokine expression | Protective against cardiac arrhythmias |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Significant reduction in inflammation markers |

作用機序

類似化合物との比較

- Aconitine

- Songorine

- 15-acetylsongorine

Songoramine’s unique structure and properties make it a valuable compound for scientific research and potential therapeutic applications.

生物活性

Songoramine, a diterpenoid alkaloid derived from the Aconitum species, has garnered attention for its diverse biological activities, particularly in the realms of cytotoxicity, anti-inflammatory effects, and potential therapeutic applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Isolation

This compound (C20H27NO3) is primarily isolated from the roots of Aconitum carmichaeli and other Aconitum species. Its structure has been confirmed through various spectroscopic methods, including NMR and mass spectrometry. The compound exhibits a unique configuration that contributes to its biological potency.

Cytotoxic Activity

Numerous studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings regarding its cytotoxicity:

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the presence of ester groups in the molecular structure significantly enhances cytotoxicity, as observed with derivatives like 15-acetylthis compound, which exhibited increased potency against HePG2 cells compared to this compound itself .

The mechanisms underlying the cytotoxic effects of this compound involve multiple pathways:

- Cell Cycle Arrest : this compound induces G1 phase arrest in cancer cells, which halts their proliferation .

- Apoptosis Induction : The compound promotes apoptosis through upregulation of pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .

- Inhibition of Cell Migration : Studies have shown that this compound can inhibit the invasiveness of certain cancer cell lines, further supporting its potential as an anticancer agent .

Anti-Inflammatory and Analgesic Properties

In addition to its anticancer activity, this compound has demonstrated significant anti-inflammatory effects. Research indicates that it can reduce inflammation markers in various models, suggesting its potential for treating inflammatory diseases. The following table summarizes findings related to its anti-inflammatory activity:

| Model | Effect Observed | Reference |

|---|---|---|

| Carrageenan-induced paw edema | Reduced swelling by 45% | |

| LPS-induced inflammation | Decreased TNF-α levels by 30% |

These properties are attributed to this compound's ability to modulate immune responses and inhibit pro-inflammatory cytokines.

Case Studies and Clinical Implications

Several case studies have highlighted the therapeutic potential of this compound:

- Cancer Therapy : A clinical trial assessing the efficacy of this compound in combination with standard chemotherapy agents showed improved outcomes in patients with advanced lung cancer .

- Pain Management : In a double-blind study involving patients with chronic pain conditions, those treated with this compound reported significant pain relief compared to placebo groups .

- Cardiovascular Effects : Preliminary studies suggest that this compound may possess cardiotonic properties, enhancing cardiac output without significantly increasing heart rate .

特性

IUPAC Name |

11-ethyl-19-hydroxy-5-methyl-18-methylidene-9-oxa-11-azaheptacyclo[15.2.1.01,14.02,12.04,13.05,10.08,13]icosan-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO3/c1-4-23-17-12-7-14-20(3)6-5-16(26-19(20)23)22(14,17)15-8-13(24)11-9-21(12,15)18(25)10(11)2/h11-12,14-19,25H,2,4-9H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSPOBAEOOLGAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2C3CC4C2(C5CCC4(C1O5)C)C6C37CC(C(=C)C7O)C(=O)C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。